
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is a chemical compound with the molecular formula C12H14BrNO3S It is characterized by the presence of a bromine atom, a benzamide group, and a dioxidotetrahydrothiopyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide typically involves the following steps:
Formation of the Dioxidotetrahydrothiopyran Ring: The dioxidotetrahydrothiopyran ring can be synthesized through the oxidation of tetrahydrothiopyran using suitable oxidizing agents such as hydrogen peroxide or peracids.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated dioxidotetrahydrothiopyran and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.
科学研究应用
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)benzamide
- 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-2-yl)benzamide
Uniqueness
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is unique due to the specific position of the bromine atom and the dioxidotetrahydrothiopyran ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
属性
分子式 |
C12H14BrNO3S |
|---|---|
分子量 |
332.22 g/mol |
IUPAC 名称 |
3-bromo-N-(1,1-dioxothian-3-yl)benzamide |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-4-1-3-9(7-10)12(15)14-11-5-2-6-18(16,17)8-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) |
InChI 键 |
HBHUKKXYEDJKBY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


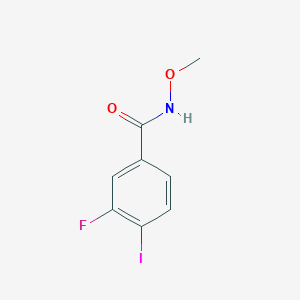

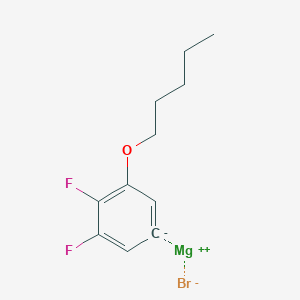
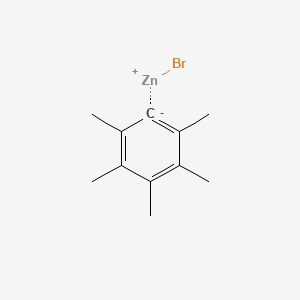
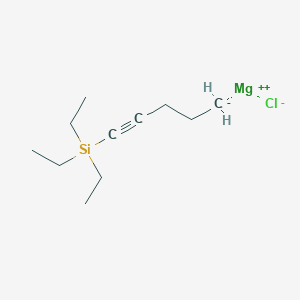
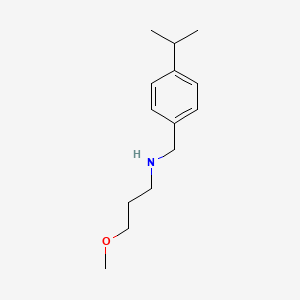
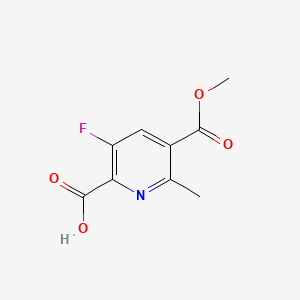

![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
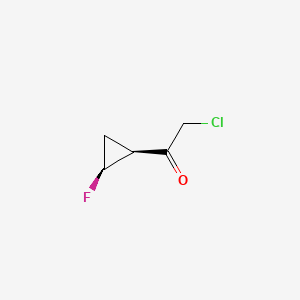
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)
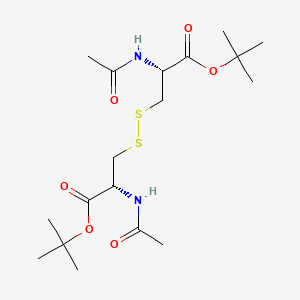
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)

